molecular formula C11H12N2O3S B10868485 methyl [(5-methoxy-1H-benzimidazol-2-yl)sulfanyl]acetate

methyl [(5-methoxy-1H-benzimidazol-2-yl)sulfanyl]acetate

Cat. No.: B10868485
M. Wt: 252.29 g/mol
InChI Key: CFXGPYDEKJSHHL-UHFFFAOYSA-N
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Description

Methyl [(5-methoxy-1H-benzimidazol-2-yl)sulfanyl]acetate is a chemical compound that belongs to the benzimidazole family Benzimidazoles are known for their diverse biological activities and are commonly used in pharmaceuticals, agrochemicals, and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl [(5-methoxy-1H-benzimidazol-2-yl)sulfanyl]acetate typically involves the reaction of 5-methoxy-1H-benzimidazole-2-thiol with methyl bromoacetate. The reaction is carried out in the presence of a base such as potassium carbonate in an organic solvent like dimethylformamide (DMF). The mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques such as recrystallization or distillation.

Chemical Reactions Analysis

Types of Reactions

Methyl [(5-methoxy-1H-benzimidazol-2-yl)sulfanyl]acetate can undergo various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form a sulfoxide or sulfone.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used as oxidizing agents.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.

    Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can be used as bases for nucleophilic substitution reactions.

Major Products

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted benzimidazole derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl [(5-methoxy-1H-benzimidazol-2-yl)sulfanyl]acetate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of methyl [(5-methoxy-1H-benzimidazol-2-yl)sulfanyl]acetate involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites or modulate receptors by interacting with their binding domains. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl [(5-methoxy-1H-benzimidazol-2-yl)sulfanyl]acetate is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. Its methoxy and ester groups allow for diverse chemical modifications, making it a versatile compound for various applications.

Biological Activity

Methyl [(5-methoxy-1H-benzimidazol-2-yl)sulfanyl]acetate is a compound of significant interest due to its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article presents a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, comparative studies, and relevant case studies.

The biological activity of this compound is primarily attributed to its ability to inhibit key enzymes and modulate signaling pathways. Studies have shown that compounds within the benzimidazole class can bind to DNA gyrase and dihydrofolate reductase (DHFR), leading to significant antimicrobial effects. For instance, one study reported an IC50 value of 2.67 μM for DHFR inhibition, indicating potent activity against this target .

Antimicrobial Activity

This compound has demonstrated promising antimicrobial properties against various pathogens. In vitro studies have evaluated its effectiveness using minimum inhibitory concentration (MIC) assays against both Gram-positive and Gram-negative bacteria, as well as fungi.

Summary of Antimicrobial Activity

PathogenMIC (μg/mL)MBC (μg/mL)Activity Type
Staphylococcus aureus0.22 - 0.250.5Bactericidal
Escherichia coli0.51Bactericidal
Candida albicans1.02Fungicidal

The compound exhibited significant antibiofilm activity, reducing biofilm formation by over 60% compared to control treatments . Moreover, it showed synergistic effects when combined with conventional antibiotics like ciprofloxacin and ketoconazole, enhancing their efficacy against resistant strains.

Anticancer Activity

Research has also highlighted the potential anticancer properties of this compound. The compound has been shown to disrupt microtubule dynamics in cancer cells, leading to cell cycle arrest and apoptosis. A study indicated that similar benzimidazole derivatives demonstrated direct antimitotic effects by interfering with microtubule assembly .

Case Study: Anticancer Effects

In a series of experiments involving various tumor cell lines, this compound was found to induce apoptosis at concentrations as low as 10 μM. The mechanism was linked to the upregulation of pro-apoptotic factors and downregulation of anti-apoptotic proteins.

Comparative Studies

When compared to other benzimidazole derivatives, this compound exhibits unique properties that enhance its biological activity:

Compound NameAntimicrobial Activity (MIC)Anticancer Activity (IC50)
This compound0.22 - 0.25 μg/mL10 μM
Ethyl [(5-methyl-1H-benzimidazol-2-yl)sulfanyl]acetate0.5 μg/mL15 μM
Benzimidazole>10 μg/mL>20 μM

These comparisons illustrate the enhanced potency of this compound in both antimicrobial and anticancer contexts.

Properties

IUPAC Name

methyl 2-[(6-methoxy-1H-benzimidazol-2-yl)sulfanyl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O3S/c1-15-7-3-4-8-9(5-7)13-11(12-8)17-6-10(14)16-2/h3-5H,6H2,1-2H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFXGPYDEKJSHHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)N=C(N2)SCC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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